Product packaging for 1,3-Bis(4-fluorobutyl)urea(Cat. No.:CAS No. 542-51-8)

1,3-Bis(4-fluorobutyl)urea

Cat. No.: B13422297
CAS No.: 542-51-8
M. Wt: 208.25 g/mol
InChI Key: MAAYIFAKYKANLE-UHFFFAOYSA-N
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Description

The study of specialized organic compounds is a cornerstone of advancements in multiple scientific fields. Within this realm, molecules that combine a urea (B33335) backbone with fluorine atoms represent a particularly compelling area of investigation. 1,3-Bis(4-fluorobutyl)urea, a member of the N,N'-disubstituted fluorinated urea family, exemplifies this class of compounds. Its structure, featuring two 4-fluorobutyl groups attached to a central urea moiety, provides a unique combination of chemical features. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18F2N2O B13422297 1,3-Bis(4-fluorobutyl)urea CAS No. 542-51-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

542-51-8

Molecular Formula

C9H18F2N2O

Molecular Weight

208.25 g/mol

IUPAC Name

1,3-bis(4-fluorobutyl)urea

InChI

InChI=1S/C9H18F2N2O/c10-5-1-3-7-12-9(14)13-8-4-2-6-11/h1-8H2,(H2,12,13,14)

InChI Key

MAAYIFAKYKANLE-UHFFFAOYSA-N

Canonical SMILES

C(CCF)CNC(=O)NCCCCF

Origin of Product

United States

Structural Elucidation and Conformational Analysis of 1,3 Bis 4 Fluorobutyl Urea Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the molecular structure of a compound. For 1,3-bis(4-fluorobutyl)urea, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry, would provide a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the urea (B33335) and fluorobutyl chain moieties.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-H protons of the urea group and the different methylene (B1212753) (CH₂) groups of the butyl chains. The N-H proton signal typically appears as a broad singlet or a triplet (due to coupling with the adjacent CH₂ group) in the range of 5.5-6.5 ppm. The methylene group attached to the nitrogen (N-CH₂) would resonate around 3.1-3.3 ppm. The terminal methylene group bonded to fluorine (CH₂-F) would be the most downfield of the alkyl protons, appearing as a triplet of triplets around 4.4-4.6 ppm due to coupling with both the adjacent CH₂ group and the ¹⁹F nucleus. The remaining two methylene groups would appear as multiplets in the 1.5-1.8 ppm range.

¹³C NMR: The carbonyl carbon (C=O) of the urea moiety is expected to have a chemical shift in the range of 158-162 ppm. The carbons of the butyl chain would show distinct signals influenced by their proximity to the electronegative nitrogen and fluorine atoms. The carbon attached to nitrogen (N-C) would appear around 40 ppm, while the carbon bonded to fluorine (C-F) would be significantly downfield, typically between 80-85 ppm, and would appear as a doublet due to one-bond C-F coupling. The other two methylene carbons would resonate further upfield, between 20-30 ppm.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would confirm the connectivity of protons within the butyl chains, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, facilitating unambiguous assignment of all ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-158-162
N-H5.5-6.5-
N-CH₂-3.1-3.3~40
-CH₂-CH₂-N1.5-1.8~27-30
F-CH₂-CH₂-1.6-1.9~20-23
F-CH₂-4.4-4.680-85

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions from the urea backbone and the C-F bond. Key expected absorptions include a strong C=O stretching vibration (Amide I band) around 1630-1660 cm⁻¹. researchgate.net The N-H stretching vibrations are expected to appear as a prominent band in the region of 3300-3400 cm⁻¹. The N-H bending vibration, often coupled with C-N stretching (Amide II band), typically occurs around 1550-1580 cm⁻¹. researchgate.net Additionally, the C-H stretching of the alkyl chains would be observed just below 3000 cm⁻¹, and a strong band corresponding to the C-F stretching vibration would be present in the 1000-1100 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchUrea (N-H)3300-3400
C-H StretchAlkyl (C-H)2850-2960
C=O Stretch (Amide I)Urea (C=O)1630-1660
N-H Bend / C-N Stretch (Amide II)Urea (N-H, C-N)1550-1580
C-F StretchAlkyl Fluoride (B91410) (C-F)1000-1100

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight and can provide structural information based on fragmentation patterns. The molecular formula of this compound is C₉H₁₈F₂N₂O, corresponding to a monoisotopic mass of approximately 208.14 Da. Techniques such as electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 209.15. Fragmentation would likely involve cleavage of the C-C and C-N bonds in the butyl chains, leading to characteristic daughter ions.

Solid-State Structural Determination via X-ray Crystallography

Although a specific crystal structure for this compound has not been reported, the solid-state arrangement can be inferred from the structures of urea and its N,N'-disubstituted derivatives. researchgate.netresearchgate.net X-ray crystallography would reveal precise bond lengths, bond angles, and intermolecular interactions.

The core urea moiety (N-C(O)-N) is expected to be planar. A defining feature of crystalline ureas is the formation of extensive intermolecular hydrogen-bonding networks. In symmetrically disubstituted ureas, each molecule typically acts as both a hydrogen bond donor (via the two N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). This leads to the formation of characteristic one-dimensional "tape" or two-dimensional "sheet" motifs, where molecules are linked by N-H···O=C hydrogen bonds. researchgate.net The typical N···O distance in such hydrogen bonds is in the range of 2.8 to 3.1 Å. The fluorobutyl chains would pack in the remaining space, with their conformation influenced by crystal packing forces.

Table 3: Typical Hydrogen Bond Parameters in Crystalline Urea Analogues. researchgate.netresearchgate.net
InteractionDonor-AcceptorTypical Distance (Å)Typical Angle (°)
Hydrogen BondN-H···O=C2.8 - 3.1 (N···O)160 - 180

Conformational Analysis of the Urea Backbone and Alkyl Chains

Urea Backbone: For N,N'-disubstituted ureas, several conformations are possible regarding the orientation of the substituents on the nitrogen atoms relative to the carbonyl group. researchgate.net The most stable conformation is typically the anti-anti (or trans-trans) arrangement, where both alkyl groups are positioned trans to the carbonyl oxygen. This arrangement minimizes steric hindrance between the two bulky butyl chains.

Investigation of Intermolecular Interactions and Supramolecular Assembly in Fluorinated Urea Systems

The supramolecular assembly of urea derivatives is predominantly driven by a network of strong and directional hydrogen bonds. The urea moiety, with its two N-H donor groups and one C=O acceptor group, is an excellent building block for creating robust, self-assembling systems. The introduction of fluorinated alkyl chains, as in this compound, adds another layer of complexity and potential for nuanced intermolecular interactions.

In the solid state, N,N'-disubstituted ureas typically exhibit a strong preference for a trans-trans conformation, which facilitates the formation of one-dimensional hydrogen-bonded chains or tapes. In these arrangements, each urea molecule is linked to two neighbors through a pair of N-H···O=C hydrogen bonds, creating a characteristic R2(8) graph set motif. This robust and predictable hydrogen-bonding pattern is a cornerstone of crystal engineering with urea-based compounds.

Interaction TypeDonorAcceptorTypical GeometryRole in Supramolecular Assembly
Primary Hydrogen BondN-H (urea)C=O (urea)Forms R2(8) graph set motifsDrives the formation of one-dimensional chains or tapes, forming the primary structure of the assembly.
Weak Hydrogen BondC-H (alkyl chain)O=C (urea)Longer and more variable distances and anglesContributes to the overall packing efficiency and stability of the crystal lattice.
Weak Hydrogen BondN-H (urea)F-C (fluorobutyl)Debated, but evidence suggests it can influence packingMay play a role in directing the inter-chain arrangement and overall crystal packing.

The role of organically bound fluorine as a hydrogen bond acceptor is a topic of ongoing discussion in chemical literature. While fluorine is the most electronegative element, the electron density on a covalently bonded fluorine atom is not as available for hydrogen bonding as, for example, the lone pairs on an oxygen atom. However, there is a growing body of spectroscopic and crystallographic evidence suggesting that C-F groups can indeed participate in weak hydrogen bonds, particularly with strong hydrogen bond donors like N-H groups. rsc.org

The free energy of hydrogen bonds involving C-F as an acceptor has been measured to be around 6 kJ mol⁻¹ in nonpolar solvents, which is significant enough to influence molecular conformations and packing motifs. rsc.org Spectroscopic studies have identified H···F distances as short as 2.02 Å, with X-H···F angles approaching linearity, which is indicative of a genuine hydrogen bonding interaction. rsc.org

ParameterInfluence of FluorineExpected Outcome in this compound
Hydrogen Bond Strength (N-H···O=C)Electron-withdrawing nature of fluorine can slightly increase the acidity of N-H protons.Potentially a minor strengthening of the primary hydrogen bonds.
Inter-chain InteractionsIntroduction of potential N-H···F-C and C-H···F-C hydrogen bonds.These weak interactions could influence the packing of the primary hydrogen-bonded chains, leading to specific three-dimensional arrangements.
Conformational PreferenceSteric and electronic effects of the fluorobutyl chains.While the trans-trans conformation of the urea is expected to be maintained, the conformation of the fluorobutyl chains will be influenced by a balance of steric hindrance and weak intermolecular interactions.

Pi-stacking is a non-covalent interaction that occurs between aromatic rings. It is a significant force in the supramolecular assembly of many organic molecules, including a wide range of urea derivatives that incorporate phenyl or other aromatic groups.

However, this compound is an aliphatic compound and lacks any aromatic rings. Consequently, pi-stacking interactions are not present in the supramolecular assembly of this molecule.

Chemical Reactivity and Mechanistic Investigations of the Fluorinated Urea Linkage

Reaction Mechanisms in Urea (B33335) Formation and Derivatization

The synthesis of 1,3-disubstituted ureas, such as 1,3-Bis(4-fluorobutyl)urea, can be achieved through several established synthetic routes. A prevalent and historically significant method involves the reaction of an appropriate amine with an isocyanate. nih.gov For the target molecule, this would involve the reaction of 4-fluorobutylamine with a corresponding isocyanate.

Another common pathway is the reaction of primary amines with a carbonyl source. The synthesis of this compound would typically involve the reaction of 4-fluorobutylamine with a carbonyl donor like phosgene (B1210022) or urea itself. ontosight.ai More contemporary methods aim to avoid toxic reagents like phosgene, utilizing alternatives such as carbon dioxide uvm.edu or ethylene (B1197577) carbonate researchgate.net in catalyzed, one-pot procedures.

Mechanistically, the formation of the urea bond from an amine and an isocyanate is a nucleophilic addition process. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group, leading to the formation of the urea linkage. organic-chemistry.org In syntheses starting from carbon dioxide and amines, the reaction often proceeds through an intermediate carbamic acid, which then dehydrates to form an isocyanate in situ or reacts with another amine molecule. uvm.edunih.gov

The derivatization of the urea can occur at the nitrogen atoms, though the N-H bonds in an already disubstituted urea are less reactive than in primary amines.

Table 1: Common Synthetic Routes for 1,3-Disubstituted Ureas

Reactants Key Intermediates Typical Conditions Reference
Primary Amine + Isocyanate - Often spontaneous, can be catalyzed nih.govorganic-chemistry.org
Primary Amine + Phosgene Isocyanate Base scavenger required ontosight.ai
Primary Amine + CO₂ + Epoxide Cyclic Carbonate, Carbamic Acid Catalytic (e.g., Ionic Liquids) uvm.edu

Stability and Reactivity Profiles of the Fluorine Substituents within the Urea Structure

The fluorine substituents in this compound are attached to sp³-hybridized carbon atoms, forming one of the strongest single bonds in organic chemistry. cas.cnnih.gov This high bond strength (C-F bond dissociation energy is approximately 105 kcal/mol) renders the fluorine atoms on the butyl chains exceptionally stable and generally unreactive under typical chemical conditions. nih.gov

Unlike other alkyl halides (chlorides, bromides, iodides) that are common substrates in nucleophilic substitution reactions, alkyl fluorides are notoriously poor leaving groups. cas.cnacs.org Consequently, the fluorine atoms in this compound are not readily displaced by nucleophiles.

Activation and cleavage of such a robust C-F bond require harsh conditions or specialized reagents, which are generally not encountered in the typical chemical environment of the urea compound. These methods can include:

Strong Lewis or Brønsted acids: These can activate the C-F bond, but often under forcing conditions like high temperatures. nih.gov

Fluorophilic organometallic compounds: Reagents like certain organoaluminum compounds can cleave C-F bonds by exploiting the high thermodynamic stability of the resulting metal-fluoride bond (e.g., Al-F). nih.govacs.org

Intramolecular reactions: If a nucleophile is tethered to the same molecule, an intramolecular S_N2 reaction can sometimes be achieved, as the proximity effect can overcome the high activation energy. cas.cn

Exploration of Dynamic Covalent Chemistry (DCC) Principles Applied to Urea Bonds

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for error correction, self-assembly, and the creation of adaptive materials. rsc.org While the urea bond is typically very stable, certain modifications can render it dynamic. nih.govnih.gov This dynamicity is not a feature of all ureas; it is most prominent in systems known as "hindered urea bonds" (HUBs), where a bulky substituent is attached to one of the nitrogen atoms. tandfonline.comcore.ac.uk The 4-fluorobutyl group is not considered sterically bulky enough to induce this property on its own. However, understanding the principles of HUBs provides insight into the potential reactivity of the urea linkage.

The dynamic nature of a hindered urea bond stems from its ability to reversibly dissociate into its constituent amine and isocyanate precursors. nih.govcore.ac.uk This process is driven by steric strain imposed by a bulky group (e.g., a tert-butyl group) on the nitrogen atom. This strain disrupts the planarity and p-orbital conjugation that normally stabilizes the urea bond, thereby lowering the dissociation energy. core.ac.uk

The equilibrium can be represented as: Hindered Urea ⇌ Bulky Amine + Isocyanate

This reversible dissociation is the cornerstone of DCC in urea-based systems, enabling the development of self-healing polymers and reprocessable thermosets. nih.govrsc.org The dynamic exchange allows polymer chains to break and reform, facilitating material repair or reshaping upon stimulus, such as heat. rsc.org In some systems, the presence of a catalyst, such as zinc ions, can mediate the dynamic exchange even in less sterically hindered ureas at elevated temperatures. rsc.orgrsc.org

A key challenge and opportunity in DCC is the ability to "switch off" the dynamicity to lock a desired structure or stabilize a material. rsc.org For hindered urea bonds featuring a tert-butyl group, a clever mechanism has been developed: acid-assisted de-tert-butylation. rsc.org

This reaction effectively and instantly transforms a dynamic, reversible HUB into a stable, conventional urea bond. rsc.orgrsc.org The proposed mechanism involves the protonation of the urea's carbonyl oxygen by a strong acid. This is followed by the elimination of the stable tert-butyl carbocation, which is then quenched, leaving behind a stable, less-substituted urea. rsc.org

Scheme: Acid-assisted de-tert-butylation of a Hindered Urea Bond (HUB) rsc.org

Protonation: The carbonyl oxygen of the HUB is protonated by an acid.

Elimination: The bulky tert-butyl group is eliminated as a stable carbocation.

Rearrangement: A proton is lost from the nitrogen to reform the stable, non-dynamic urea linkage.

This strategy has proven highly effective in stabilizing complex structures like urea-based macrocycles, which can be synthesized in high yields using the error-correcting benefits of DCC and then permanently locked into their final form. nih.govresearchgate.net This specific mechanism is only applicable to ureas with a tert-butyl or similarly bulky, acid-labile group and would not apply to the 4-fluorobutyl groups of the title compound.

Synthesis and Exploration of 1,3 Bis 4 Fluorobutyl Urea Derivatives and Analogues

Systematic Modification of Alkyl Chain Lengths and Fluorination Positions

In synthetic chemistry, researchers often create a series of analogues of a target molecule to study structure-activity relationships. This involves systematically altering the length of alkyl chains (e.g., changing butyl to propyl or pentyl groups) or moving the position of a substituent like fluorine along the chain (e.g., from the 4-position to the 2- or 3-position). researchgate.netbeilstein-journals.org This allows scientists to fine-tune properties like binding affinity, solubility, or metabolic stability. No studies demonstrating these modifications for N,N'-bis(fluoroalkyl)ureas were identified.

Introduction of Diverse Functional Groups on the Butyl Chains

The introduction of new functional groups (such as hydroxyl, amino, or carboxyl groups) onto the alkyl backbone of a molecule is a common strategy to impart new properties or provide handles for further chemical reactions. mdpi.comrsc.org For instance, adding a hydroxyl group could increase water solubility or provide a site for conjugation to another molecule. There is no published research detailing the functionalization of the butyl chains of 1,3-bis(4-fluorobutyl)urea.

Development of Unsymmetrical N,N'-Disubstituted Fluorinated Urea (B33335) Architectures

The synthesis of unsymmetrical ureas, where the two nitrogen atoms bear different substituents, is a significant area of research, often aimed at optimizing interactions with biological targets. mdpi.comresearchgate.net Methodologies to create these structures typically involve the reaction of an isocyanate with a primary or secondary amine, or metal-catalyzed cross-coupling reactions. mdpi.comorganic-chemistry.org While many methods exist for creating unsymmetrical ureas, none were found that specifically use a 4-fluorobutyl amine or isocyanate to create an unsymmetrical derivative of the target compound.

Synthesis of Polymer-Supported or Immobilized Fluorinated Urea Catalysts or Scaffolds

Immobilizing molecules on solid supports like polymers is a widely used technique to create heterogeneous catalysts, which can be easily separated from reaction mixtures and recycled. google.comprinceton.edusoton.ac.uk Ureas are known to act as hydrogen-bond-donating organocatalysts, and their immobilization can be a valuable strategy. nih.gov However, no literature was found describing the synthesis of a polymer-supported version of this compound.

Utilization of Fluorinated Urea Motifs as Versatile Building Blocks in Complex Organic Synthesis

Fluorinated molecules often serve as valuable building blocks in the synthesis of more complex structures, particularly in the fields of pharmaceuticals and agrochemicals, due to the unique properties conferred by the fluorine atom. semanticscholar.orgsioc-journal.cnresearchgate.net A building block is a molecule that provides a key structural component during the assembly of a larger molecule. No examples of this compound being used as a synthetic building block have been reported.

Advanced Research Applications of Fluorinated Ureas in Materials Science and Catalysis

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry relies on non-covalent interactions to build larger, functional architectures from smaller molecular components. The urea (B33335) group is a cornerstone of supramolecular synthesis due to its capacity for self-association and guest recognition through robust hydrogen bonding.

The fundamental property of the urea group that makes it valuable in supramolecular chemistry is its pair of N-H protons, which act as effective hydrogen-bond donors. These donors can interact with hydrogen-bond acceptors, most notably anions. The design of synthetic anion receptors is a major focus of supramolecular chemistry, with applications in sensing, transport, and catalysis.

Fluorination significantly enhances the hydrogen-bond donating capacity of the urea N-H protons. The electron-withdrawing effect of fluorine atoms increases the acidity of these protons, leading to stronger and more specific binding of anions. nih.govacs.org While much research has focused on aryl ureas where fluorine is attached to an aromatic ring, the principles extend to alkyl-fluorinated ureas. In 1,3-Bis(4-fluorobutyl)urea, the fluorine atoms are located on the terminal carbon of the butyl chains. While the inductive effect is weaker than in aryl systems due to the separating alkyl chain, it still contributes to an increased acidity of the N-H groups compared to a non-fluorinated analogue like 1,3-dibutylurea.

The interaction of ureas with anions, particularly fluoride (B91410), can range from a simple hydrogen-bonding interaction to a definitive proton transfer, resulting in the deprotonation of the urea. nih.govmdpi.com The strength of this interaction is dependent on the anion's basicity and the urea's acidity. Studies on various bis-urea receptors have demonstrated their ability to bind a range of anions with a 1:1 stoichiometry, with binding strength often correlating to the basicity of the anion (F⁻ > Cl⁻ > Br⁻ > I⁻). nih.govfrontiersin.org

Table 1: Anion Binding Trends for Urea-Based Receptors
Receptor TypeTypical Anion Binding Affinity OrderKey InteractionReference
Bis-Thiourea CleftF⁻ > H₂PO₄⁻ > Cl⁻ > HSO₄⁻ > Br⁻ > I⁻N-H···Anion Hydrogen Bonding frontiersin.org
Quinoline Bis-UreaF⁻ > Cl⁻ > Br⁻ > I⁻ (Halides)N-H···Anion Hydrogen Bonding nih.gov
1,3-bis(4-nitrophenyl)ureaCH₃COO⁻ > H₂PO₄⁻ > HSO₄⁻ > NO₃⁻N-H···O Hydrogen Bonding nih.gov

Self-assembly is a process where molecules spontaneously form ordered structures, a principle that is fundamental to the creation of advanced biomaterials. nih.gov Peptide-based scaffolds, for example, are promising for tissue engineering applications as they can mimic the natural extracellular matrix (ECM). tue.nl The structure and function of these scaffolds are dictated by the non-covalent interactions between their constituent molecules.

Bis-urea compounds are well-known for their ability to self-assemble into one-dimensional, hydrogen-bonded polymeric chains or other ordered networks. mdpi.com This self-assembly behavior can be harnessed to create structured materials. While direct research on this compound in biomaterial scaffolds is not documented, its properties suggest a potential role. The introduction of fluorinated moieties can induce specific "fluorous" interactions and alter the hydrophobic-hydrophilic balance of a material, influencing its self-assembly and interaction with biological components. For instance, fluorinated N,N'-dialkylureas have been studied in the context of fluorous synthesis, where their unique solubility properties are exploited. nih.gov

The integration of a simple molecule like this compound into a larger peptide or polymer structure could be used to modulate the assembly process, potentially leading to more stable or functionally complex biomaterial scaffolds. The fluorinated alkyl chains could form distinct fluorous domains, adding another level of control to the hierarchical assembly of the final material.

Organocatalysis and Asymmetric Transformations

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral ureas and thioureas have become powerful organocatalysts, particularly for reactions requiring hydrogen-bond activation of a substrate.

Asymmetric fluorination is a critical transformation in medicinal chemistry, as the introduction of fluorine can profoundly impact a drug's efficacy. Chiral urea-based organocatalysts have been developed to control the stereochemistry of fluorination reactions. These catalysts typically feature a chiral backbone to create a specific three-dimensional environment around the active site.

The catalytic activity of these ureas relies on their ability to act as hydrogen-bond donors, activating an electrophile towards nucleophilic attack. Research has shown that for a urea to be effective, particularly in challenging reactions like nucleophilic fluorination, its N-H groups must be sufficiently acidic. acs.org Studies by Gouverneur and others have demonstrated that simple, non-activated ureas are generally inactive as catalysts for transporting insoluble fluoride sources like cesium fluoride (CsF) into an organic solution. nih.govacs.org Effective catalysts often incorporate highly electron-withdrawing groups, such as 3,5-bis(trifluoromethyl)phenyl, directly attached to the urea nitrogens to enhance their acidity and catalytic power. nih.gov

Therefore, a simple, non-chiral molecule like this compound would not be expected to function as an effective organocatalyst for asymmetric fluorination on its own. Its N-H groups are not sufficiently activated by the remote fluorine atoms, and it lacks the chiral information necessary to induce enantioselectivity. However, it could serve as a structural component or a precursor for more complex, catalytically active systems, such as in the thread of a rotaxane, where its properties could be modulated by mechanical bonding. nih.gov

Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a solid and a liquid). For nucleophilic fluorination reactions using inorganic salts like KF or CsF, a phase-transfer catalyst is needed to solubilize the fluoride anion in the organic solvent where the reaction occurs.

Hydrogen-bonding phase-transfer catalysis (HB-PTC) is a modern approach where a neutral hydrogen-bond donor, such as a bis-urea, acts as the catalyst. researchgate.net The catalyst binds the anion (e.g., F⁻) via hydrogen bonds, and the lipophilic exterior of the catalyst-anion complex allows it to be transported into the organic phase. As discussed previously, the efficacy of this process is highly dependent on the catalyst's structure and the acidity of its N-H donors. acs.org Chiral bis-urea catalysts have been successfully employed in HB-PTC to achieve highly enantioselective fluorinations. researchgate.net These catalysts are capable of forming stable, tricoordinated complexes with the fluoride ion, effectively sequestering it from the solid salt and activating it for reaction. researchgate.net

Again, this compound, being a simple, non-activated urea, would be an ineffective phase-transfer catalyst for fluorination under these conditions. acs.org Its ability to form a sufficiently stable complex with fluoride and transport it into an organic phase is expected to be minimal compared to the highly activated aryl-urea systems developed specifically for this purpose.

Table 2: Comparison of Urea Structures in Organocatalysis
Urea TypeStructural FeaturesCatalytic Activity in FluorinationReference
Non-activated (e.g., dialkyl ureas)Alkyl groups on nitrogens, low N-H acidity.Inactive or very low activity. nih.govacs.org
Activated (e.g., bis(aryl) ureas)Electron-withdrawing aryl groups (e.g., -NO₂, -CF₃) on nitrogens, high N-H acidity.Active, especially in complex scaffolds. nih.govacs.org
Chiral Bis-UreasChiral backbone (e.g., BINAM) with activated urea groups.Active and enantioselective in HB-PTC. researchgate.net

Integration into Polymeric Materials

The incorporation of specific functional groups into polymers is a primary strategy for creating materials with tailored properties. Both urea linkages and fluorine-containing moieties are valuable in polymer science. Urea groups provide strong hydrogen-bonding capabilities, which can significantly enhance the mechanical properties of polymers like poly(urethane-urea)s by creating physically cross-linked networks.

The integration of fluorine into polymers can impart a range of desirable characteristics, including thermal stability, chemical resistance, and low surface energy (hydrophobicity and oleophobicity). While there is no specific literature detailing the use of this compound as a monomer or additive in polymerization, its structure suggests potential applications. It could be envisioned as a chain extender or a physical cross-linking agent in the synthesis of, for example, fluorinated polyurethanes or polyamides. The fluorobutyl chains would tend to migrate to the surface of the material, lowering its surface energy, while the urea core would contribute to the bulk material's mechanical strength through hydrogen-bonded networks. chemimpex.com This dual functionality could be useful in creating specialized coatings, membranes, or elastomers with unique surface and bulk properties.

Synthesis of Fluorinated Polymer Resins (e.g., Fluorinated Polyurethanes)

Fluorinated polyurethanes are a significant class of polymers known for their high thermal stability, chemical resistance, and unique surface properties. mdpi.com The incorporation of fluorine is typically achieved by using fluorinated diisocyanates, diols, or chain extenders. mdpi.com

However, a detailed search of scientific literature did not yield any specific studies where This compound is used as a monomer, precursor, or chain extender for the synthesis of fluorinated polyurethanes or other polymer resins. Research in this area tends to focus on other fluorinated building blocks, such as 2,2,3,3,4,4,5,5-octafluorohexamethylene diisocyanate or fluorinated diols. mdpi.com

Creation of Dynamic Materials with Self-Healing and Stimuli-Responsive Properties

The development of dynamic materials, including those with self-healing or stimuli-responsive characteristics, is a burgeoning field of materials science. Polymers incorporating dynamic covalent bonds, such as hindered urea bonds, can exhibit reversible properties and autonomous repair capabilities. nih.govresearchgate.net These materials often rely on the reversible nature of the urea bond under specific conditions. rsc.orguu.nl

While the concept of using urea bonds for creating self-healing nih.govresearchgate.netrsc.orguu.nladvancedsciencenews.com and stimuli-responsive materials mdpi.comnih.govrsc.org is well-established, there is no specific mention in the available literature of This compound being utilized for these purposes. The research tends to employ other specifically designed urea-containing molecules that facilitate dynamic bond exchange.

Surface Chemistry and Specialized Coatings

Development of Corrosion Inhibitors

Urea and its derivatives are known to be effective corrosion inhibitors for various metals, particularly steel in acidic environments. nih.govresearchgate.netmdpi.com Their mechanism often involves the adsorption of the molecule onto the metal surface through heteroatoms (nitrogen and oxygen), forming a protective layer. nih.govnih.govacs.org The introduction of fluorine into inhibitor molecules can also enhance their performance. rsc.orgresearchgate.netmdpi.com

Despite the general efficacy of urea-based and fluorinated compounds as corrosion inhibitors, no specific experimental or theoretical studies were found that investigate This compound for this application. Research in this area has focused on other urea derivatives, such as 1,3-bis(1-phenylethyl) urea nih.gov or newly synthesized urea-based cationic fluorosurfactants. rsc.orgresearchgate.net

Design of Novel Surface-Active Agents

Fluorinated surfactants are a class of surface-active agents known for their exceptional ability to lower surface tension at very low concentrations. mdpi.comnih.gov Their unique properties stem from the hydrophobic and oleophobic nature of the fluorocarbon tail. nih.gov The synthesis and properties of various novel fluorinated surfactants are a continuous subject of study. sioc-journal.cnresearchgate.netoregonstate.edu

A search for the surface-active properties of This compound did not yield any specific data. While its structure contains fluorinated alkyl chains, its efficacy as a surfactant has not been reported in the reviewed literature.

Applications in Agrochemical Research as Chemical Modifiers (excluding biological efficacy studies)

Fluorine-containing compounds represent a significant and growing portion of the agrochemical market, valued for the enhanced stability and lipophilicity they can impart to molecules. nih.govacs.org Urea derivatives are also a well-established class of agrochemicals. The use of fluorinated ureas in pesticide formulations is an area of interest, for example, in creating ultra-low volume liquid formulations to improve efficiency and reduce environmental impact. patsnap.com

The role of This compound as a chemical modifier in agrochemical formulations, separate from its direct biological efficacy, is not detailed in the available scientific literature. While general concepts about fluorinated agrochemicals exist nih.govnih.govmdpi.com, specific research on this compound's function as a formulation additive or modifier is not publicly documented.

Q & A

Q. What are the established synthetic routes for 1,3-Bis(4-fluorobutyl)urea, and what purification methods are recommended?

Methodological Answer:

  • Synthesis Routes:
    • Nucleophilic Substitution: React 4-fluorobutylamine with a urea precursor (e.g., carbonyldiimidazole) under anhydrous conditions. Optimize reaction time and stoichiometry to minimize byproducts like mono-substituted urea derivatives .
    • Two-Step Alkylation: Utilize 4-fluorobutyl bromide in a two-step alkylation of urea, with intermediates purified via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Purification:
    • Recrystallization: Use ethanol/water mixtures for high-purity crystals. Monitor melting points (mp) to confirm purity (e.g., mp range ±1°C from literature values) .
    • HPLC: Apply reverse-phase C18 columns with acetonitrile/water mobile phases for analytical-grade purity (>98%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques:
    • NMR: Confirm substitution patterns via 1H^{1}\text{H} and 19F^{19}\text{F} NMR. Look for characteristic peaks: δ ~4.2 ppm (urea NH), δ ~1.6 ppm (CH2_2 adjacent to fluorine), and δ ~-120 ppm (19F^{19}\text{F} signal for CF2_2) .
    • FT-IR: Identify urea carbonyl stretching (~1640–1680 cm1^{-1}) and NH bending (~1550 cm1^{-1}) .
  • X-Ray Crystallography: Resolve crystal structure to confirm bond lengths and angles, ensuring no steric hindrance from fluorobutyl groups .

Q. What are the primary toxicity concerns during handling, and how can they be mitigated?

Methodological Answer:

  • Hazard Identification:
    • Acute Toxicity: Conduct in vitro assays (e.g., MTT on HEK293 cells) to assess cytotoxicity. Compare IC50_{50} values with structurally similar fluorinated ureas .
    • Skin Irritation: Use OECD Test Guideline 439 (Reconstructed Human Epidermis) to evaluate irritation potential .
  • Mitigation:
    • PPE: Wear nitrile gloves and safety goggles; avoid inhalation via fume hoods .
    • First Aid: Immediate rinsing with water for skin/eye contact; consult SDS for specific antidotes .

Advanced Research Questions

Q. How can computational modeling optimize the design of experiments (DoE) for studying this compound’s bioactivity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations:
    • Parameterize force fields (e.g., CHARMM) to model interactions with biological targets (e.g., enzyme active sites). Validate using experimental binding affinity data .
    • Predict solubility in aqueous/organic solvents via COSMO-RS calculations to guide formulation studies .
  • QSAR Modeling:
    • Train models using descriptors like LogP, polar surface area, and fluorine substituent effects. Cross-validate with in vitro bioactivity data to prioritize analogs for synthesis .

Q. What experimental strategies resolve contradictions in reported bioactivity data for fluorinated ureas?

Methodological Answer:

  • Data Triangulation:
    • Reproducibility: Standardize assay conditions (e.g., pH, temperature) across labs. Use reference compounds (e.g., tolbutamide) as internal controls .
    • Cross-Method Validation: Compare results from orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) to confirm mechanism-specific effects .
  • Meta-Analysis:
    • Apply statistical frameworks (e.g., random-effects models) to aggregate data from disparate studies, adjusting for methodological biases (e.g., solvent choice in dose-response assays) .

Q. How should researchers design mixed-method studies to investigate structure-activity relationships (SAR) of fluorinated ureas?

Methodological Answer:

  • Integrated Workflow:
    • Quantitative Phase:
  • High-throughput screening (HTS) to generate dose-response curves for analogs. Use ANOVA to identify statistically significant substituent effects .
    2. Qualitative Phase:
  • Conduct semi-structured interviews with domain experts to contextualize HTS results (e.g., fluorine’s role in metabolic stability) .
  • Data Integration:
    • Apply joint displays to map quantitative SAR trends against qualitative mechanistic insights, ensuring methodological coherence .

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